molecular formula H2KO4P B7797904 potassium;dihydrogen phosphate

potassium;dihydrogen phosphate

Cat. No. B7797904
M. Wt: 136.086 g/mol
InChI Key: GNSKLFRGEWLPPA-UHFFFAOYSA-M
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Patent
US04222990

Procedure details

The monocalcium phosphate solid was then reacted with a stoichiometric amount of potassium sulfate in aqueous solution to form KH2PO4 and calcium sulfate. The calcium sulfate precipitate is separated by filtration and recovered. The solution or filtrate from this filtration is subjected to evaporation for the precipitation of potassium dihydrogen phosphate which is then recovered by filtration.
Name
monocalcium phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[P:1]([OH:5])([O-:4])([O-:3])=[O:2].[Ca+2:6].[S:7]([O-:11])([O-:10])(=[O:9])=[O:8].[K+:12].[K+]>>[OH:3][P:1]([O-:5])([OH:4])=[O:2].[K+:12].[S:7]([O-:11])([O-:10])(=[O:9])=[O:8].[Ca+2:6] |f:0.1,2.3.4,5.6,7.8|

Inputs

Step One
Name
monocalcium phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])O.[Ca+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OP(=O)(O)[O-].[K+]
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04222990

Procedure details

The monocalcium phosphate solid was then reacted with a stoichiometric amount of potassium sulfate in aqueous solution to form KH2PO4 and calcium sulfate. The calcium sulfate precipitate is separated by filtration and recovered. The solution or filtrate from this filtration is subjected to evaporation for the precipitation of potassium dihydrogen phosphate which is then recovered by filtration.
Name
monocalcium phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
KH2PO4
Name
calcium sulfate

Identifiers

REACTION_CXSMILES
[P:1]([OH:5])([O-:4])([O-:3])=[O:2].[Ca+2:6].[S:7]([O-:11])([O-:10])(=[O:9])=[O:8].[K+:12].[K+]>>[OH:3][P:1]([O-:5])([OH:4])=[O:2].[K+:12].[S:7]([O-:11])([O-:10])(=[O:9])=[O:8].[Ca+2:6] |f:0.1,2.3.4,5.6,7.8|

Inputs

Step One
Name
monocalcium phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])O.[Ca+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
KH2PO4
Type
product
Smiles
OP(=O)(O)[O-].[K+]
Name
calcium sulfate
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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